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molecular formula C8H10N2O3 B8784593 4,5-Diamino-o-anisic acid CAS No. 59338-91-9

4,5-Diamino-o-anisic acid

Cat. No. B8784593
M. Wt: 182.18 g/mol
InChI Key: LYFZXIXVTGAHSZ-UHFFFAOYSA-N
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Patent
US04804765

Procedure details

reacting the sodium 2-methoxy-4-amino-5-nitrobenzoate with hydrazine in the presence of Raney nickel to form 2-methoxy-4,5-diaminobenzoic acid;
Name
sodium 2-methoxy-4-amino-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([N+:13]([O-])=O)=[CH:8][C:4]=1[C:5]([O-:7])=[O:6].[Na+].NN>[Ni]>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:0.1|

Inputs

Step One
Name
sodium 2-methoxy-4-amino-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)[O-])C=C(C(=C1)N)[N+](=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C(=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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